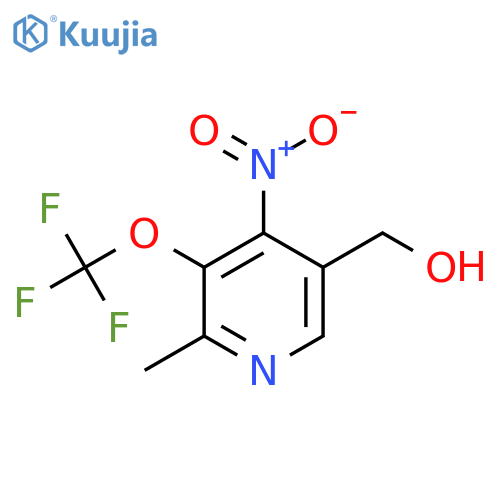Cas no 1806750-60-6 (2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-5-methanol)

1806750-60-6 structure
商品名:2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-5-methanol
CAS番号:1806750-60-6
MF:C8H7F3N2O4
メガワット:252.147392511368
CID:4843132
2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-5-methanol 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-5-methanol
-
- インチ: 1S/C8H7F3N2O4/c1-4-7(17-8(9,10)11)6(13(15)16)5(3-14)2-12-4/h2,14H,3H2,1H3
- InChIKey: DVMADKTULGGHHD-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(C)=NC=C(CO)C=1[N+](=O)[O-])(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 281
- トポロジー分子極性表面積: 88.2
- 疎水性パラメータ計算基準値(XlogP): 1.4
2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-5-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029082326-1g |
2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-5-methanol |
1806750-60-6 | 97% | 1g |
$1,534.70 | 2022-03-31 |
2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-5-methanol 関連文献
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
1806750-60-6 (2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-5-methanol) 関連製品
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
